molecular formula C22H22N6O2 B14106750 7-benzyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14106750
M. Wt: 402.4 g/mol
InChI Key: JWVFJCNGEMFRIN-IWIPYMOSSA-N
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Description

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H24N6O3 . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a hydrazinyl group attached to a purine ring.

Preparation Methods

The synthesis of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the condensation of 1,3-dimethylxanthine with benzyl chloride to introduce the benzyl group. This is followed by the reaction with hydrazine hydrate to form the hydrazinyl derivative. The final step involves the reaction with 1-phenylethylidene to form the desired compound .

Chemical Reactions Analysis

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:

The uniqueness of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C22H22N6O2/c1-15(17-12-8-5-9-13-17)24-25-21-23-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-10-6-4-7-11-16/h4-13H,14H2,1-3H3,(H,23,25)/b24-15-

InChI Key

JWVFJCNGEMFRIN-IWIPYMOSSA-N

Isomeric SMILES

C/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4

Origin of Product

United States

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